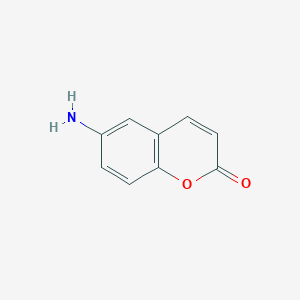

6-アミノ-2H-クロメン-2-オン

概要

説明

Synthesis Analysis

The synthesis of "6-Amino-2H-chromen-2-one" derivatives often involves multi-component reactions that are efficient, one-pot, and utilize eco-friendly conditions. For instance, Abbaspour-Gilandeh et al. (2016) reported a facile synthesis of diverse 2-amino-4H-chromene derivatives using a novel nanocatalyst, highlighting an environmentally friendly approach with high yields and atom economy (Abbaspour-Gilandeh et al., 2016). Similarly, Vachan et al. (2019) achieved an oxidant-free synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions, demonstrating the potential for sustainable chemical processes (Vachan et al., 2019).

Molecular Structure Analysis

The molecular and crystal structure of substituted 2-amino-4H-chromenes, including "6-Amino-2H-chromen-2-one" derivatives, have been established through X-ray diffraction analysis, as shown in research by Shestopalov et al. (2002), offering valuable insights into the compound's configuration and potential interactions (Shestopalov et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of "6-Amino-2H-chromen-2-one" derivatives have been extensively studied. Pegu et al. (2018) characterized the structural, electronic, and spectroscopic properties of a novel coumarin Schiff base molecule, providing insight into its chemical reactivity and potential for nonlinear optical applications (Pegu et al., 2018).

Physical Properties Analysis

The physical properties of "6-Amino-2H-chromen-2-one" and its derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often determined through spectroscopic studies and crystallography, as demonstrated by the detailed analyses performed in the aforementioned studies.

Chemical Properties Analysis

The chemical properties of "6-Amino-2H-chromen-2-one" derivatives, such as reactivity towards various reagents, potential for forming bonds, and behavior under different chemical conditions, are essential for synthesizing complex molecules. The work by Brahmachari and Banerjee (2014) on the eco-friendly synthesis of densely functionalized 2-amino-3-cyano-4H-pyrans showcases the compound's versatility and potential for generating a wide array of molecular structures under mild conditions (Brahmachari & Banerjee, 2014).

科学的研究の応用

シッフ塩基の合成

6-アミノ-2H-クロメン-2-オンは、シッフ塩基の合成に使用されます。 6-アミノ-2H-クロメン-2-オンと芳香族および複素環式アルデヒドとの反応により、いくつかの6-アリルメチリデンアミノ-2H-クロメン-2-オンが合成されました .

化学シフト研究

この化合物は、化学シフトの研究に使用されます。 一方では、アゾメチンCH=Nプロトンとクロメン環中のプロトンの化学シフトと、他方ではパラ置換基のハメット定数σの間に線形関係が明らかになりました .

分子内水素結合研究

6-アミノ-2H-クロメン-2-オンは、分子内水素結合を持っています。 この特性は、化合物の光物理的相転移温度(132℃)への影響について研究されています .

有機合成

6-アミノ-2H-クロメン-2-オンは、有機合成において一定の応用価値を持っています。 これは、さまざまな方法で調製できますが、一般的な方法は、適切な溶媒中でクマリン-2-オンとアミン化合物を反応させることです .

染料合成

この化合物は、染料の合成に使用されます。 これは、染料合成に用途を持つ6-アリルメチリデンアミノ-2H-クロメン-2-オンの生成に使用されます

Safety and Hazards

特性

IUPAC Name |

6-aminochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJAINJCZSVZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63989-79-7 (hydrochloride) | |

| Record name | 6-Amino-1,2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70162624 | |

| Record name | 6-Amino-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14415-44-2 | |

| Record name | 6-Amino-1,2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9W3L9R2NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

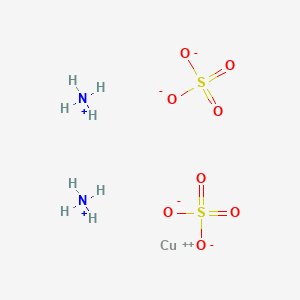

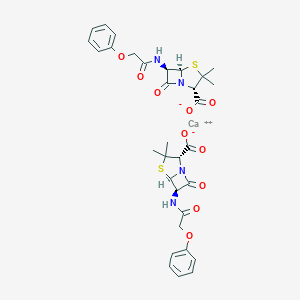

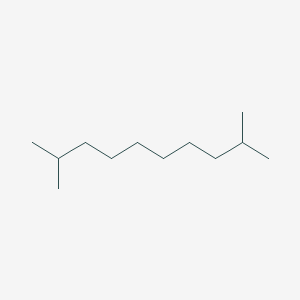

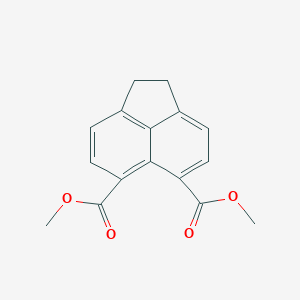

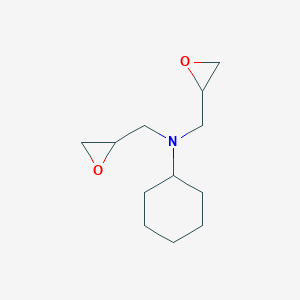

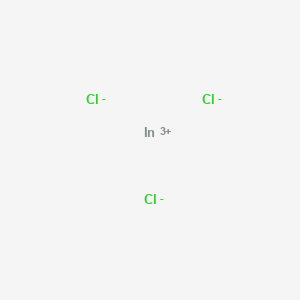

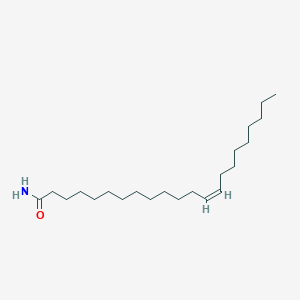

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

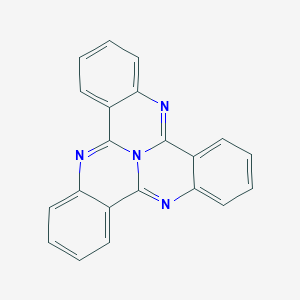

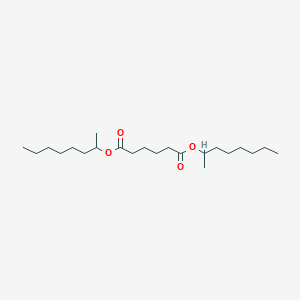

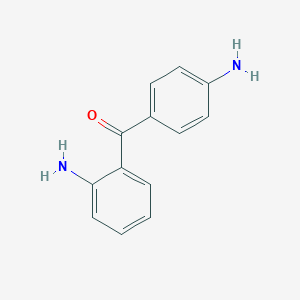

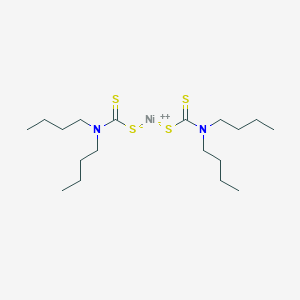

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 6-Amino-2H-chromen-2-one derivatives in biological systems?

A1: Research indicates that 6-Amino-2H-chromen-2-one derivatives can be modified to target specific organelles within cells. By attaching different amine groups to the core structure, researchers have created probes that target lysosomes, the endoplasmic reticulum, and mitochondria []. These probes exhibit significant fluorescence changes in response to viscosity, allowing for the study of viscosity variations within these organelles []. This has implications for understanding cellular processes and potential drug delivery mechanisms.

Q2: How does the structure of 6-Amino-2H-chromen-2-one contribute to its fluorescence properties in different environments?

A2: 6-Amino-2H-chromen-2-one derivatives possess a D-π-A structure, characteristic of fluorescent dyes []. This structure allows for the absorption of light energy and subsequent emission at a longer wavelength. The specific amine group attached to the core structure can influence the wavelength of maximum absorption and emission []. Furthermore, the fluorescence intensity of these probes is significantly enhanced in viscous environments compared to aqueous solutions [], suggesting their potential use as viscosity probes.

Q3: Can 6-Amino-2H-chromen-2-one be used to study protein interactions?

A3: Yes, there is evidence suggesting that 6-Amino-2H-chromen-2-one can interact with specific proteins. A study demonstrated the binding of 6-Amino-2H-chromen-2-one (referred to as Chem 744) to the active site of Trypanosoma cruzi Histidyl-tRNA synthetase []. While the specific implications of this interaction require further investigation, it highlights the potential of 6-Amino-2H-chromen-2-one and its derivatives as tools for studying protein function and interactions.

Q4: What are the potential synthetic applications of 6-Amino-2H-chromen-2-one?

A4: 6-Amino-2H-chromen-2-one serves as a versatile starting material in organic synthesis. Researchers have successfully synthesized Schiff bases using 6-Amino-2H-chromen-2-one as a precursor []. Schiff bases are important intermediates in various chemical reactions and possess a wide range of biological activities. This highlights the potential of 6-Amino-2H-chromen-2-one as a building block for synthesizing compounds with diverse structures and potential applications in various fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azaspiro[4.5]decane](/img/structure/B86638.png)